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Compound of Interest

Compound Name: BIO5192

Cat. No.: B1667091 Get Quote

This technical guide provides a comprehensive overview of the preclinical data available for

BIO5192, a potent and selective small molecule inhibitor of the α4β1 integrin, also known as

Very Late Antigen-4 (VLA-4). This document is intended for researchers, scientists, and drug

development professionals interested in the therapeutic potential of targeting the VLA-4

signaling pathway.

Mechanism of Action
BIO5192 functions by disrupting the interaction between VLA-4 and its ligand, Vascular Cell

Adhesion Molecule-1 (VCAM-1). This interaction is crucial for the adhesion and trafficking of

various cell types, including hematopoietic stem and progenitor cells (HSPCs) and

lymphocytes. By inhibiting this binding, BIO5192 can modulate cell adhesion-mediated

processes, leading to the mobilization of cells from the bone marrow into the peripheral

circulation and preventing the migration of inflammatory cells into tissues.[1][2]

Signaling Pathway
The VCAM-1/VLA-4 signaling axis is a key regulator of cell adhesion. The following diagram

illustrates the mechanism of action of BIO5192 in disrupting this pathway.
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BIO5192 inhibits VLA-4, disrupting HSPC adhesion and promoting mobilization.

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of

BIO5192.

Table 1: In Vitro Potency and Selectivity
Parameter Value Notes

Binding Affinity (Kd) <10 pM For α4β1 integrin.[3][4][5]

IC50 for α4β1 1.8 nM
Demonstrates high potency.[3]

[5][6]

IC50 for other integrins

α9β1: 138 nMα2β1: 1053

nMα4β7: >500 nMαIIbβ3:

>10,000 nM

Shows high selectivity for

α4β1.[6]

Inhibition of Cell Binding 36-43% reduction
Murine A20 lymphoma cell

binding to fibronectin.[1]
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Table 2: In Vivo Efficacy in HSPC Mobilization
Treatment Group

Fold Increase in HSPCs
(vs. baseline)

Peak Mobilization

BIO5192 (alone) ~30-fold 0.5 - 1 hour

BIO5192 + Plerixafor
3-fold additive effect over

single agents
3 hours

G-CSF + BIO5192 + Plerixafor
17-fold increase vs. G-CSF

alone; 135-fold over baseline
Not specified

Data from murine models.[1][2]

Table 3: Pharmacokinetic Properties in Mice
Administration
Route

Dose (mg/kg)
Terminal Half-life
(hours)

AUC (h*ng/ml)

Intravenous (i.v.) 1 1.1 Not specified

Subcutaneous (s.c.) 3 1.7 5,460

Subcutaneous (s.c.) 10 2.7 Not specified

Subcutaneous (s.c.) 30 4.7 14,175

AUC: Area Under the Curve.[3][5]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

HSPC Mobilization Studies in Mice
Animal Model: Murine models were used to assess the mobilization of hematopoietic stem

and progenitor cells.[1]

Drug Formulation and Administration:
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BIO5192 was reconstituted in a vehicle of ethanol, propylene glycol, and water (10:36:54,

pH 7.0) at a concentration of 200 μg/mL.[1]

Administration was performed via intravenous (i.v.) or subcutaneous (s.c.) injection at

specified doses.[1][3][5]

Combination Therapies:

Plerixafor (AMD3100) was administered subcutaneously at a dose of 5 mg/kg.[3][5]

Granulocyte colony-stimulating factor (G-CSF) was administered in some study arms.[1]

Outcome Measures:

Peripheral blood was collected at various time points post-administration.

The concentration of colony-forming units (CFU) per milliliter of blood was determined to

quantify HSPC mobilization.[1]

Long-term repopulating ability was assessed through competitive transplantation assays

and measurement of donor chimerism in recipient mice.[1]

Experimental Workflow for HSPC Mobilization
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Workflow for assessing in vivo HSPC mobilization by BIO5192.

In Vitro Cell Adhesion Assay
Cell Line: Murine A20 lymphoma cell line, which expresses VLA-4.[1]

Procedure:

96-well plates were coated with fibronectin.

A20 cells were pre-treated with BIO5192 or a vehicle control.
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In some experiments, cells were stimulated with phorbol 12-myristate 13-acetate (PMA) to

activate VLA-4.

Cells were added to the fibronectin-coated plates and allowed to adhere.

Non-adherent cells were washed away.

The number of adherent cells was quantified to determine the effect of BIO5192 on VLA-4-

mediated binding.[1]

Experimental Autoimmune Encephalomyelitis (EAE)
Model

Animal Model: Rat model of EAE, which serves as a model for multiple sclerosis.[4]

Drug Administration: BIO5192 was administered subcutaneously, twice daily, from day 5

through day 14.[3][5]

Outcome Measures:

The primary endpoint was the delay in the onset of paralysis.[3][5]

Leukocytosis was used as a pharmacodynamic marker of BIO5192 activity.[4]

The study also assessed the effect of BIO5192 on the cell surface expression of α4β1

integrin.[4]

Conclusion
The preliminary studies on BIO5192 demonstrate its high potency and selectivity as a VLA-4

inhibitor. The available data strongly support its potential as a mobilizing agent for

hematopoietic stem and progenitor cells, both as a monotherapy and in combination with other

agents like plerixafor and G-CSF. Furthermore, its efficacy in the EAE model suggests a

broader therapeutic potential in inflammatory and autoimmune diseases where VLA-4-

mediated cell trafficking plays a pathogenic role. The detailed preclinical data presented in this

guide provide a solid foundation for further investigation and development of BIO5192 as a

novel therapeutic agent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1667091?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2727418/
https://pubmed.ncbi.nlm.nih.gov/12626659/
https://www.benchchem.com/product/b1667091?utm_src=pdf-body
https://www.medchemexpress.com/bio5192.html
https://www.medchemexpress.com/bio5192-hydrate.html
https://www.medchemexpress.com/bio5192.html
https://www.medchemexpress.com/bio5192-hydrate.html
https://www.benchchem.com/product/b1667091?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12626659/
https://www.benchchem.com/product/b1667091?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12626659/
https://www.benchchem.com/product/b1667091?utm_src=pdf-body
https://www.benchchem.com/product/b1667091?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

